马尾素

描述

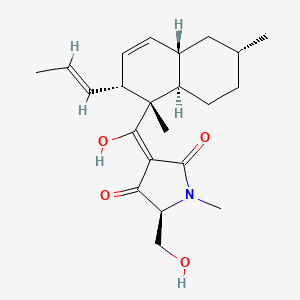

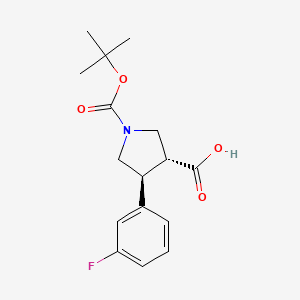

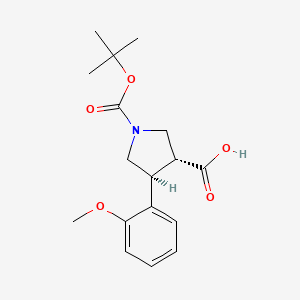

Equisetin is a secondary metabolite synthesized by the Fusarium fungus during its interaction with its host plant . It has a formal name of (3E,5S)-5- (hydroxymethyl)-3- [hydroxy [ (1S,2R,4aS,6R,8aR)-1,2,4a,5,6,7,8,8a-octahydro-1,6-dimethyl-2- (1E)-1-propen-1-yl-1-naphthalenyl]methylene]-1-methyl-2,4-pyrrolidinedione .

Synthesis Analysis

The biosynthesis of Equisetin relies on Fsa2, a Diels–Alderase that constructs the trans-decalin system of the molecule in a stereo-selective manner . This process involves the preparation of a linear polyene precursor via 7-steps and Fsa2 activity for Equisetin maturation through an intramolecular Diels–Alder reaction .Molecular Structure Analysis

The two-dimensional molecular structure of Equisetin was downloaded from PubChem (PubChem CID: 54684703), and minimized in Discovery Studio ver. 4.5 . The UV spectrum of Equisetin with characteristic pH-dependent shifts, its IR spectrum, formation of its copper salt, and positive FeCI3 and TiCl3 tests are similar to those given by the acyl tetramic acid, tenuazonic acid .Chemical Reactions Analysis

The biosynthesis of Equisetin involves a concise chemo-enzymatic route, which includes the preparation of a linear polyene precursor via 7-steps and Fsa2 activity for Equisetin maturation through an intramolecular Diels–Alder reaction .Physical And Chemical Properties Analysis

Equisetin is a colorless powder with a melting point between 65 and 66 degrees Celsius . Its molecular composition is C22H3,NO .科学研究应用

Antifungal and Antibacterial Agent

Equisetin has been tested for its antifungal and antibacterial activities against a variety of plant pathogenic fungi and phytopathogenic bacteria. It has shown a broad spectrum of fungicidal and anti-bacterial activity against pathogens such as Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani .

Herbicidal Potential

Isolated from the endophytic fungus Fusarium sp., Equisetin has also been evaluated as a herbicidal agent. Its bioactivity assessments indicate that it can effectively inhibit the growth of certain plants, which could be useful in managing unwanted vegetation or in agricultural settings .

Intracellular Pathogen Targeting

Equisetin exhibits remarkable anti-infection activity and has been validated in a peritonitis-infected mouse model. It utilizes a unique dual mechanism to modulate the host–pathogen interaction in the clearance of intracellular bacteria, making it a promising candidate for overcoming intracellular pathogens .

Anti-Microbial Bioactivity

Further bioactivity assessments have revealed that Equisetin exhibits a broad spectrum of antimicrobial activity, with effective concentrations (EC50) against various plant pathogens ranging from 10.7 to 21.0 µg/mL .

Potential in Anti-Tumor, Antiviral, and Antioxidant Activities

While not as extensively studied as its antimicrobial properties, Equisetin has also been associated with potential anti-tumor, antiviral, and antioxidant activities. These applications are based on the array of bioactivities exhibited by similar metabolites .

Each application of Equisetin presents a unique field of study with potential benefits for scientific research and practical applications. The compound’s versatility in targeting various pathogens and possibly even tumor cells highlights its significance in the realm of medicinal chemistry and pharmacology.

作用机制

Equisetin, also known as (-)-Equisetin, is a bioactive compound with potent anti-infectious activity . This article will delve into the mechanism of action of Equisetin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

Equisetin has been found to target 11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD1) , a therapeutic target of obesity in adipose tissue . It also functions as a Quorum-sensing inhibitor (QSI) that specifically attenuates QS-regulated virulence phenotypes in Pseudomonas aeruginosa .

Mode of Action

Equisetin interacts with its targets in a unique way. It inhibits the enzyme activity of 11β-HSD1 , and attenuates QS-regulated virulence phenotypes in P. aeruginosa . Furthermore, it has been found to efficiently eliminate intracellular Staphylococcus aureus by potentiating the host autophagy and inducing mitochondrial-mediated ROS generation .

Biochemical Pathways

The biosynthesis of Equisetin relies on Fsa2 , a Diels–Alderase that constructs the trans-decalin system of the molecule in a stereo-selective manner . This leads to the development of a concise chemo-enzymatic route toward the synthesis of Equisetin, which involves facile preparation of a linear polyene precursor via 7-steps and Fsa2 activity for Equisetin maturation through an intramolecular Diels–Alder reaction .

Pharmacokinetics

Moreover, the drug concentration in the subcellular location was found to be far below an effective concentration, indicating that the majority of Equisetin that exists outside cells plays a dominant role in the intracellular bactericidal process .

Result of Action

Equisetin has been found to have significant effects at the molecular and cellular levels. It increases cellular ROS accumulation through mitochondrial function mediation . It also potentiates the host autophagy, leading to the clearance of invading S. aureus . Moreover, Equisetin has been shown to inhibit the formation of biofilm, swarming motility, and the production of virulence factors in P. aeruginosa .

Action Environment

Equisetin is a marine-derived compound, first isolated from the deep-sea fungus Fusarium equiseti NRRL 5337 . The marine environment, therefore, plays a crucial role in the production and efficacy of Equisetin.

未来方向

Equisetin has shown potential as a host-acting candidate for overcoming intracellular pathogens . It has also been found to display anti-obesity effects, acting on adipose tissue through inhibiting adipogenesis in vitro and attenuating HFD-induced obesity in mice . These findings suggest that Equisetin could be developed into an anti-obesity candidate compound , and may provide more clues for developing higher effective 11 β -HSD1 inhibitors .

属性

IUPAC Name |

(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-AIMHRHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017630 | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Equisetin | |

CAS RN |

57749-43-6 | |

| Record name | Equisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57749-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057749436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is Equisetin's primary mechanism of action against bacteria?

A1: Equisetin inhibits bacterial acetyl-CoA carboxylase (ACC), the enzyme responsible for the first step in fatty acid synthesis. [] This disrupts the production of fatty acids, essential components of bacterial cell membranes, leading to bacterial growth inhibition.

Q2: Does Equisetin exhibit activity against multidrug-resistant bacteria?

A2: Yes, research indicates Equisetin demonstrates potent antibacterial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). [, ]

Q3: How does Equisetin affect intracellular Staphylococcus aureus?

A3: Equisetin targets intracellular S. aureus by stimulating two host defense mechanisms: autophagy and mitochondrial-mediated reactive oxygen species (ROS) generation. [] This dual action helps eliminate the bacteria hiding within host cells.

Q4: Does Equisetin affect fungal growth?

A4: Yes, Equisetin displays antifungal activity against various plant pathogenic fungi, including Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani. []

Q5: Does Equisetin impact the growth of weeds?

A5: Equisetin has demonstrated herbicidal activity by inhibiting the root growth of certain weeds like Echinochloa crusgalli and Eclipta prostrata. []

Q6: How does Equisetin interact with human cells?

A6: Equisetin shows cytotoxic effects on mammalian cell lines and can inhibit HIV-1 integrase, an enzyme crucial for the HIV replication cycle. [, ]

Q7: Does Equisetin induce reactive oxygen species (ROS) production?

A7: Research suggests that Equisetin can induce ROS production in Saccharomyces cerevisiae, particularly during fermentative growth. [, ] This ROS production is linked to mitochondrial dysfunction and contributes to cell death.

Q8: What is the effect of Equisetin on the mitochondria?

A8: Equisetin has been shown to cause aberrant mitochondrial morphology in Saccharomyces cerevisiae and potentially targets components within the mitochondria. [, ]

Q9: What is the molecular formula and weight of Equisetin?

A9: The molecular formula of Equisetin is C22H33NO6, and its molecular weight is 407.5 g/mol. []

Q10: What class of natural products does Equisetin belong to?

A10: Equisetin belongs to the tetramic acid family of natural products, characterized by a 2,4-pyrrolidinedione ring. [, ]

Q11: How is the structure of Equisetin elucidated?

A11: The structure of Equisetin has been determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ]

Q12: What is the stereochemistry of Equisetin?

A12: Equisetin possesses multiple chiral centers, and its stereochemistry is crucial for its biological activity. Synthetic studies have focused on achieving stereoselective synthesis of Equisetin. [, ]

Q13: What organisms produce Equisetin?

A13: Equisetin is primarily produced by filamentous fungi of the genus Fusarium, such as Fusarium heterosporum, Fusarium equiseti, and Fusarium pallidoroseum. [, , ]

Q14: How is Equisetin biosynthesized?

A14: Equisetin biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme system. [, ] The pathway starts with (S)-serine and an unsaturated fatty acid. A key step is an intramolecular Diels-Alder reaction catalyzed by the enzyme Fsa2, leading to the formation of the trans-decalin system. [, , , ]

Q15: Can the Equisetin biosynthetic pathway be manipulated?

A15: Yes, researchers have successfully manipulated the Equisetin biosynthetic pathway to produce derivatives. For instance, replacing the gene phm7 with fsa2 in a related pathway led to the production of a decalin skeleton with an unnatural configuration. []

Q16: What are the potential applications of Equisetin?

A16: Equisetin's potent antibacterial, antifungal, and herbicidal activities make it a promising candidate for developing new antimicrobial agents, herbicides, and even anticancer drugs. [, , , , , ]

Q17: What are the limitations of Equisetin for therapeutic use?

A17: While Equisetin shows promising bioactivity, challenges remain for its therapeutic development. These include its potential toxicity, limited information on its pharmacokinetic properties, and the possibility of resistance development. [, , , ]

Q18: How can the efficacy of Equisetin be improved?

A18: Ongoing research focuses on optimizing Equisetin's therapeutic potential by:

- Developing novel drug delivery systems to enhance its bioavailability and target specific tissues. []

- Synthesizing Equisetin analogues with improved potency, selectivity, and pharmacokinetic properties. [, ]

- Investigating combination therapies with Equisetin and other antimicrobial agents to combat resistance. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)